1,2,4-Triazine, 5-phenyl-

adenosine A2A receptor structure-based drug design Parkinson's disease

1,2,4-Triazine, 5-phenyl- (CAS 18162-28-2) is an asymmetrical triazine isomer bearing a phenyl substituent at the 5-position of the heterocyclic ring. It serves as a versatile, minimally substituted core scaffold for synthesizing 3-substituted, 6-substituted, and fused derivatives with demonstrated activity across adenosine receptor antagonism, antifungal, and antihypertensive programs.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 18162-28-2
Cat. No. B15482871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine, 5-phenyl-
CAS18162-28-2
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NC=N2
InChIInChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7H
InChIKeyYWAPRIBNYCAJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,2,4-Triazine (CAS 18162-28-2) Procurement Guide: Core Scaffold for Differentiated Triazine Chemistries


1,2,4-Triazine, 5-phenyl- (CAS 18162-28-2) is an asymmetrical triazine isomer bearing a phenyl substituent at the 5-position of the heterocyclic ring [1]. It serves as a versatile, minimally substituted core scaffold for synthesizing 3-substituted, 6-substituted, and fused derivatives with demonstrated activity across adenosine receptor antagonism, antifungal, and antihypertensive programs [2] [3] [4]. Unlike the more commercially common 1,3,5-triazine isomers, the 1,2,4-triazine framework enables distinct regiochemical derivatization and unique binding modes that are not accessible to alternative triazine regioisomers [1].

Why Generic 5-Phenyl-1,2,4-Triazine Substitution Fails in Scientific Procurement


Simple replacement of 5-phenyl-1,2,4-triazine with alternative triazine isomers or generic heterocyclic scaffolds is precluded by profound differences in receptor binding geometry, metabolic stability, and toxicity profiles. The 1,2,4-triazine isomer uniquely positions the phenyl group for deep orthosteric binding in GPCR pockets, a feature not recapitulated by 1,3,5-triazine or 1,2,3-triazine analogues [1]. When the 3-position is functionalized (e.g., hydrazino or thiolo), the parent 5-phenyl scaffold confers a therapeutic index advantage over the structural comparator hydralazine, with comparable efficacy but substantially lower acute toxicity (LD50 > 300 mg/kg vs. 100 mg/kg) [2]. Furthermore, 3-amino derivatives on the 5-phenyl-1,2,4-triazine core achieve A2A receptor selectivity ratios >100-fold over A1 and A3 receptors, a differentiation cascade that collapses when the phenyl group is relocated or the triazine isomer is changed [1].

Quantitative Differentiation Evidence for 5-Phenyl-1,2,4-Triazine in Procurement Decision-Making


Adenosine A2A Receptor Antagonist Potency and Selectivity vs. 1,3,5-Triazine Isomers

The 1,2,4-triazine isomer demonstrates a unique binding mode that enables deep penetration into the orthosteric ribose pocket of the adenosine A2A receptor, a feature confirmed by X-ray crystallography. The parent compound 5,6-diphenyl-1,2,4-triazine-3-amine (4a) exhibits an A2A pKi of 6.93 with ligand efficiency (LE) of 0.50, while the previously identified 1,3,5-triazine hit series failed to access this binding conformation and required additional optimization to achieve comparable potency [1]. Optimized 1,2,4-triazine derivatives achieve A2A pKi values up to 8.85 (compound 4e), representing a ~80-fold improvement over the initial 1,3,5-triazine leads, and demonstrate selectivity over A1 (pKi 9.79 vs. 8.85 for 4e), A2B (pKi ~7.3), and A3 (>10 μM) receptors [1].

adenosine A2A receptor structure-based drug design Parkinson's disease

Antifungal Activity of 3-Thiolo-5-phenyl-1,2,4-triazine (I 319) vs. Structurally Related Triazine Antifungals

The sodium salt of 3-thiolo-5-phenyl-1,2,4-triazine (I 319) demonstrated broad-spectrum in vitro antifungal activity against 33 pathogenic and saprophytic fungal strains with MIC values ranging from 3.1 to 25 μg/mL [1]. In a subacute candidiasis model in Balb/c mice, a single intraperitoneal dose of 25 mg/kg prolonged survival time up to 200% relative to untreated controls, and five subsequent doses reduced Candida albicans colony counts in kidneys, liver, and spleen [1]. The acute LD50 in mice was approximately 250 mg/kg (i.p.), providing a therapeutic window of ~10-fold [1]. The closely related pyrido-triazine analogue I-476, while also antifungal, exhibits a distinct fused-ring structure that alters the pharmacokinetic and toxicity profile, making the 5-phenyl-1,2,4-triazine scaffold the preferred entry point for derivatization [2].

antifungal Candida albicans in vivo efficacy

Antihypertensive Efficacy and Reduced Toxicity of 3-Hydrazino-5-phenyl-1,2,4-triazines vs. Hydralazine

A series of 40 novel 3-hydrazino-5-phenyl-1,2,4-triazines were evaluated in the spontaneously hypertensive rat (SHR) assay using hydralazine (I) as the structural and pharmacological standard [1]. While none of the triazine derivatives exceeded hydralazine's maximal efficacy at the doses tested, thirteen of the fifteen active triazines exhibited LD50 values in mice greater than hydralazine's LD50 of 100 mg/kg [1]. Four asymmetric triazines (6b, 7c, 8f, 9g) combined moderate antihypertensive activity with LD50 values exceeding 300 mg/kg, and three lead compounds (8f, 9g, 11d) demonstrated therapeutic indices comparable to hydralazine while being inherently less toxic [1]. This represents a >3-fold improvement in acute safety margin for the 5-phenyl-1,2,4-triazine series [1].

antihypertensive vasodilator toxicity

MAO-A Inhibitory Activity of 5,6-Diphenyl-1,2,4-Triazine Derivatives: Scaffold Advantage vs. Non-Triazine Antidepressant Chemotypes

Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides, derived from the 5-phenyl-1,2,4-triazine scaffold, exhibited potent MAO-A inhibition with IC50 values of 0.12 μM (compound R:5) and 0.30 μM (compound R:9), representing sub-micromolar potency superior to many non-triazine MAO-A inhibitor chemotypes [1]. In the forced swim test (FST), R:9 reduced immobility time by 52.76% compared to control at 30 mg/kg p.o., and none of the active compounds produced locomotor impairment in the actophotometer test [1]. The 5,6-diphenyl substitution pattern on the 1,2,4-triazine core is critical for this activity profile, as monophenyl or non-phenyl analogues from other triazine series (e.g., 1,3,5-triazine-based MAO inhibitors) exhibit distinct SAR and often inferior CNS penetration [1].

MAO-A inhibition antidepressant forced swim test

Physicochemical Property Differentiation: LogP of 3-Amino-5-phenyl-1,2,4-triazine vs. Non-Phenyl Analogues

The introduction of the 5-phenyl substituent onto the 1,2,4-triazine core modulates lipophilicity to a range compatible with both CNS drug-likeness and oral bioavailability. 3-Amino-5-phenyl-1,2,4-triazine (CAS 942-60-9) has a measured logP of 1.70, a PSA of 64.69 Ų, and a molecular weight of 172.19 g/mol . This places the compound within favorable CNS drug space (logP 1–3, PSA < 90 Ų) and contrasts with unsubstituted 3-amino-1,2,4-triazine (logP ~ -0.5, MW 84.08) which lacks sufficient lipophilicity for membrane penetration, and with 5,6-diphenyl derivatives (logP > 2.5, MW > 248) which approach the upper limit of oral bioavailability guidelines [1].

lipophilicity drug-likeness CNS penetration

High-Impact Procurement Scenarios for 5-Phenyl-1,2,4-Triazine Based on Differentiated Evidence


CNS Drug Discovery: Adenosine A2A Antagonist Lead Optimization for Parkinson's Disease

Procure 5-phenyl-1,2,4-triazine as the core scaffold for synthesizing 3-amino-6-aryl derivatives targeting deep orthosteric binding to the adenosine A2A receptor. The X-ray validated binding mode (PDB: 3UZA, 3UZC) and sub-nanomolar KD values (2.48 × 10⁻¹⁰ M for compound 4e) demonstrate that only the 1,2,4-triazine isomer achieves this binding geometry [1]. Use the parent compound for parallel SAR exploration at the 3- and 6-positions to engineer A2A selectivity over A1 and A3 receptors (>100-fold window), a strategy validated in the discovery of preladenant-related candidates [1].

Antifungal Lead Generation: 3-Thiolo-5-phenyl-1,2,4-triazine Sodium Salt (I 319) Derivatization

Utilize 5-phenyl-1,2,4-triazine as the precursor for synthesizing 3-thiolo derivatives with broad-spectrum antifungal activity. The sodium salt I 319 achieved MIC values of 3.1–25 μg/mL against 33 fungal strains and conferred 200% survival extension in a murine candidiasis model at 25 mg/kg i.p. [2]. Procure the parent triazine for systematic variation of the 3-thiolo substituent and salt form to optimize the therapeutic window beyond the baseline LD50 of 250 mg/kg [2].

Cardiovascular Drug Discovery: Hydrazino-Vasodilator Safety Optimization Program

Source 5-phenyl-1,2,4-triazine for the synthesis of 3-hydrazino analogues as peripherally acting vasodilators with improved safety margins over hydralazine. The 3-hydrazino-5-phenyl-1,2,4-triazine series demonstrated comparable antihypertensive efficacy to hydralazine in the SHR assay but with LD50 values >300 mg/kg (>3-fold improvement over hydralazine's 100 mg/kg) [3]. Focus procurement on high-purity parent compound to enable dose-response studies and chronic toxicity profiling of lead candidates 8f, 9g, and 11d [3].

CNS Drug Discovery: Reversible MAO-A Inhibitor Development with 5,6-Diphenyl Extension

Employ 5-phenyl-1,2,4-triazine as the starting scaffold for constructing 5,6-diphenyl-1,2,4-triazin-3-yl benzamides with potent, reversible MAO-A inhibition. Compound R:9 achieved an IC50 of 0.30 μM and 52.76% immobility reduction in the FST at 30 mg/kg p.o., with no locomotor impairment [4]. The 5-phenyl precursor enables modular introduction of the second aryl ring at the 6-position via bromination and Suzuki coupling, providing a tractable route to CNS-penetrant, non-sedating antidepressant candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Triazine, 5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.